![molecular formula C16H18ClNO6 B12302617 2-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B12302617.png)
2-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-[(5-Cloro-8-hidroxi-3-metil-1-oxo-3,4-dihidroiso-croman-7-carbonil)amino]-3-metilbutanoico es un compuesto orgánico complejo con una estructura única. Presenta una porción de hidroxiiso-cumarina clorada unida a un ácido metilbutanoico a través de un enlace amida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 2-[(5-Cloro-8-hidroxi-3-metil-1-oxo-3,4-dihidroiso-croman-7-carbonil)amino]-3-metilbutanoico generalmente implica múltiples pasos. Un enfoque común es comenzar con el precursor de hidroxiiso-cumarina clorada, que luego se hace reaccionar con una amina apropiada para formar el enlace amida. Las condiciones de reacción a menudo implican el uso de agentes de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y catalizadores como DMAP (4-dimetilaminopiridina) para facilitar la formación del enlace amida.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para aumentar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, que permiten un mejor control de las condiciones de reacción y la escalabilidad. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el producto final con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2-[(5-Cloro-8-hidroxi-3-metil-1-oxo-3,4-dihidroiso-croman-7-carbonil)amino]-3-metilbutanoico puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse para formar una cetona o un aldehído.
Reducción: Los grupos carbonilo pueden reducirse a alcoholes.
Sustitución: El átomo de cloro puede sustituirse por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Se pueden usar reactivos como PCC (clorocromato de piridinio) o KMnO₄ (permanganato de potasio).
Reducción: Los reactivos como NaBH₄ (borohidruro de sodio) o LiAlH₄ (hidruro de litio y aluminio) se emplean comúnmente.
Sustitución: Se pueden usar nucleófilos como aminas o tioles en condiciones básicas.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del grupo hidroxilo produciría una cetona, mientras que la reducción de los grupos carbonilo produciría alcoholes.
Aplicaciones Científicas De Investigación
El ácido 2-[(5-Cloro-8-hidroxi-3-metil-1-oxo-3,4-dihidroiso-croman-7-carbonil)amino]-3-metilbutanoico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se puede utilizar en estudios relacionados con la inhibición enzimática y las interacciones proteicas.
Industria: Puede utilizarse en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-[(5-Cloro-8-hidroxi-3-metil-1-oxo-3,4-dihidroiso-croman-7-carbonil)amino]-3-metilbutanoico implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad o modulando su función. Las vías exactas involucradas dependen del contexto biológico específico y las moléculas diana.
Comparación Con Compuestos Similares
Compuestos Similares
Ocratoxina A: Una micotoxina con una estructura de iso-cumarina similar.
Derivados del Indol: Compuestos con actividades biológicas y características estructurales similares.
Singularidad
El ácido 2-[(5-Cloro-8-hidroxi-3-metil-1-oxo-3,4-dihidroiso-croman-7-carbonil)amino]-3-metilbutanoico es único debido a su combinación específica de grupos funcionales, que le confieren propiedades químicas y biológicas distintas. Su porción de hidroxiiso-cumarina clorada y su enlace amida lo convierten en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C16H18ClNO6 |
|---|---|
Peso molecular |
355.77 g/mol |
Nombre IUPAC |
2-[(5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C16H18ClNO6/c1-6(2)12(15(21)22)18-14(20)9-5-10(17)8-4-7(3)24-16(23)11(8)13(9)19/h5-7,12,19H,4H2,1-3H3,(H,18,20)(H,21,22) |
Clave InChI |
ANSGZDZCHNYETO-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(C(C)C)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


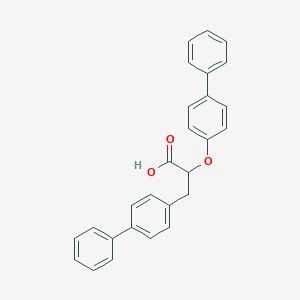
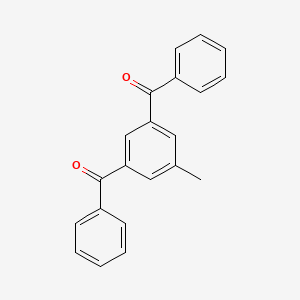
![Methyl 4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate](/img/structure/B12302544.png)

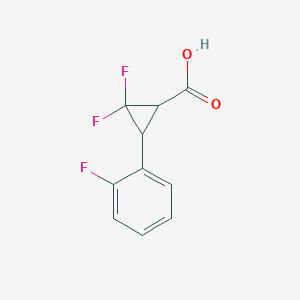
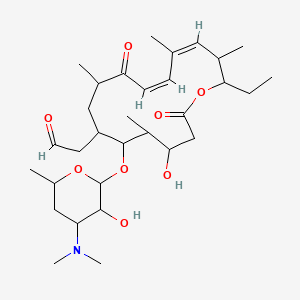
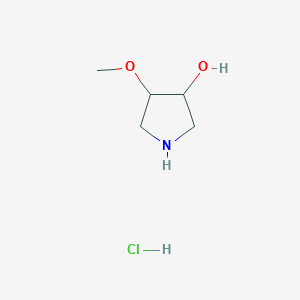
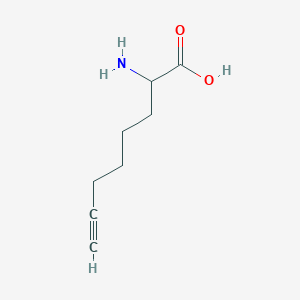
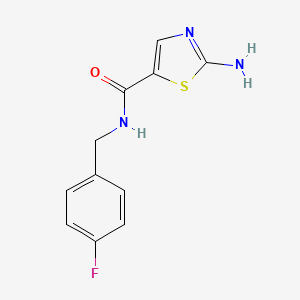
![7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B12302585.png)


![17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate]](/img/structure/B12302603.png)

